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molecular formula C10H12O2 B564820 4-(4'-Hydroxyphenyl)-2-butanone-d5 CAS No. 182219-43-8

4-(4'-Hydroxyphenyl)-2-butanone-d5

Cat. No. B564820
M. Wt: 169.235
InChI Key: NJGBTKGETPDVIK-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184367B2

Procedure details

Taxus wallichiana known as the Himalayan yew is available in India. The applicants have investigating the different parts of this plant from different Himalayan regions of India for isolation of naturally occurring analogues of taxol, its important precursors and other biologically active compounds. During the course of investigation the applicants have isolated 2 compounds of 4-aryl-2-butanol namely betuligenol having formula C10H14O2, mp 69-70° C., [α]n+20 (C1, MeOH) and betuliloside having formula C16H24O7 mp 187-188°, [α]n+22° (C1, MeOH) from the leaves of T. wallichiana.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
taxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C@@H:19](OC([C@H](O)[C@@H](NC(C2C=CC=CC=2)=O)C2C=CC=CC=2)=O)[CH2:18][C@:14]2(O)[C:15](C)(C)[C:3]=1[C@@H](OC(C)=O)C([C@@]1(C)[C@H:12]([C@@H:13]2OC(C2C=CC=CC=2)=O)[C@:11]2([O:53]C(C)=O)CO[C@@H:10]2C[C@@H]1O)=O.C[OH:64]>>[CH3:10][C:11]([CH2:12][CH2:13][C:14]1[CH:18]=[CH:19][C:2]([OH:64])=[CH:3][CH:15]=1)=[O:53]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
taxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CCC1=CC=C(C=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06184367B2

Procedure details

Taxus wallichiana known as the Himalayan yew is available in India. The applicants have investigating the different parts of this plant from different Himalayan regions of India for isolation of naturally occurring analogues of taxol, its important precursors and other biologically active compounds. During the course of investigation the applicants have isolated 2 compounds of 4-aryl-2-butanol namely betuligenol having formula C10H14O2, mp 69-70° C., [α]n+20 (C1, MeOH) and betuliloside having formula C16H24O7 mp 187-188°, [α]n+22° (C1, MeOH) from the leaves of T. wallichiana.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
taxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[C@@H:19](OC([C@H](O)[C@@H](NC(C2C=CC=CC=2)=O)C2C=CC=CC=2)=O)[CH2:18][C@:14]2(O)[C:15](C)(C)[C:3]=1[C@@H](OC(C)=O)C([C@@]1(C)[C@H:12]([C@@H:13]2OC(C2C=CC=CC=2)=O)[C@:11]2([O:53]C(C)=O)CO[C@@H:10]2C[C@@H]1O)=O.C[OH:64]>>[CH3:10][C:11]([CH2:12][CH2:13][C:14]1[CH:18]=[CH:19][C:2]([OH:64])=[CH:3][CH:15]=1)=[O:53]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
taxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CCC1=CC=C(C=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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